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Core Science & Biosynthesis

Exploratory

Spectroscopic Characterization of (3,5-Diethylphenyl)methanol: A Mechanistic Guide to IR and UV-Vis Profiling

Executive Summary In modern drug development and materials science, the precise structural verification of synthetic intermediates is paramount. (3,5-Diethylphenyl)methanol (C₁₁H₁₆O), an aromatic alcohol featuring a 1,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the precise structural verification of synthetic intermediates is paramount. (3,5-Diethylphenyl)methanol (C₁₁H₁₆O), an aromatic alcohol featuring a 1,3,5-trisubstituted benzene ring, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized polymers.

This technical whitepaper provides a comprehensive, field-proven framework for the spectroscopic characterization of (3,5-Diethylphenyl)methanol using Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists; instead, we will explore the quantum mechanical and vibrational causality behind the spectral data, ensuring that your analytical workflows are robust, self-validating, and scientifically grounded.

Mechanistic Grounding & Spectroscopic Theory

To characterize (3,5-Diethylphenyl)methanol accurately, one must understand how its specific functional groups interact with electromagnetic radiation. The molecule consists of a benzene chromophore modified by three auxochromes: two ethyl groups at the meta positions (3 and 5) and one hydroxymethyl group at position 1.

Electronic Transitions (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions of the molecule. The unsubstituted benzene ring exhibits a primary allowed π→π∗ transition near 184 nm, with secondary symmetry-forbidden transitions at 204 nm ( E2​ band) and 256 nm ( B band).

In (3,5-Diethylphenyl)methanol, the alkyl substituents donate electron density into the aromatic ring via hyperconjugation. This disruption of the D6h​ symmetry of benzene relaxes the selection rules, leading to a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity)[1]. Consequently, the E2​ band shifts to approximately 210–215 nm, and the B band shifts to the 265–275 nm region, often retaining its characteristic fine vibronic structure.

Vibrational Modes (FTIR)

Infrared spectroscopy interrogates the molecular dipole moment changes during vibration. The diagnostic power of FTIR for this molecule lies in mapping its distinct functional domains:

  • Hydroxyl Domain: The -OH group of the hydroxymethyl moiety engages in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its stretching frequency to the 3200–3400 cm⁻¹ range[2][3].

  • Aliphatic Domain: The ethyl groups and the methylene spacer (-CH₂-OH) produce distinct C-H stretching vibrations just below 3000 cm⁻¹. The terminal methyls of the ethyl groups exhibit characteristic asymmetric and symmetric stretching, alongside specific CH₂ rocking modes[4].

  • Aromatic Domain: The 1,3,5-trisubstitution pattern is highly specific. Because positions 2, 4, and 6 contain isolated hydrogen atoms, the out-of-plane (OOP) C-H bending vibrations are highly localized, producing intense, diagnostic bands between 820–850 cm⁻¹ and 680–710 cm⁻¹[5].

SpectralMapping Molecule (3,5-Diethylphenyl)methanol Hydroxyl -OH Group Molecule->Hydroxyl Aromatic 1,3,5-Trisubstituted Benzene Ring Molecule->Aromatic Alkyl Ethyl Groups Molecule->Alkyl IR_OH IR: 3200-3400 cm⁻¹ (O-H Stretch) Hydroxyl->IR_OH IR_Ring IR: 1600, 1490 cm⁻¹ (C=C Stretch) Aromatic->IR_Ring IR_OOP IR: ~840, ~700 cm⁻¹ (Out-of-Plane Bend) Aromatic->IR_OOP UV_Pi UV: 210, 265 nm (π → π* Transitions) Aromatic->UV_Pi IR_CH IR: 2850-2970 cm⁻¹ (C-H Aliphatic) Alkyl->IR_CH

Logical mapping of functional groups to their corresponding spectral signals.

Experimental Methodologies

To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. The following step-by-step methodologies are engineered to eliminate common artifacts, such as solvent cutoff interference and atmospheric baseline drift.

Protocol A: UV-Vis Absorption Profiling

Causality Check: The choice of solvent is critical. We utilize Spectroscopic Grade Methanol because its UV cutoff is 205 nm, allowing unobstructed observation of the aromatic E2​ band at ~215 nm. Using a solvent like chloroform (cutoff ~245 nm) would completely mask this primary transition.

  • System Initialization: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure emission stability.

  • Solvent Blanking: Fill two matched 10 mm path-length quartz cuvettes with Spectroscopic Grade Methanol. Place them in the reference and sample beam paths. Run a baseline correction from 400 nm down to 200 nm. Validation: The resulting baseline must be flat (Absorbance < 0.005).

  • Sample Preparation: Prepare a 1×10−4 M stock solution of (3,5-Diethylphenyl)methanol in methanol. Serial dilution may be required to ensure the maximum absorbance falls within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units), adhering to the Beer-Lambert Law.

  • Acquisition: Replace the sample cuvette with the analyte solution. Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Processing: Record the λmax​ values and calculate the molar absorptivity ( ϵ ) for each peak.

Protocol B: ATR-FTIR Characterization

Causality Check: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. (3,5-Diethylphenyl)methanol is typically a viscous liquid or low-melting solid; KBr pressing can introduce hygroscopic water artifacts that falsely broaden the O-H stretch region. ATR allows for neat sample analysis, preserving the true hydrogen-bonding state of the analyte.

  • Crystal Cleaning & Verification: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: Ensure the background shows no residual organic contamination and correctly subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor.

  • Sample Application: Apply 1–2 drops (or a few milligrams) of neat (3,5-Diethylphenyl)methanol directly onto the ATR crystal. Ensure complete coverage of the active sensing area.

  • Pressure Application: If the sample is crystalline, apply the ATR pressure anvil until the force gauge indicates optimal contact (preventing air gaps which lower the evanescent wave penetration depth).

  • Acquisition: Scan the sample using the same parameters as the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities accurately reflect a transmission-like spectrum.

ExperimentalWorkflow Start Sample: (3,5-Diethylphenyl)methanol PrepUV UV-Vis Preparation Dilute in Spectroscopic MeOH Start->PrepUV PrepIR FTIR Preparation Neat Sample on ATR Crystal Start->PrepIR RunUV UV-Vis Acquisition Scan 200-400 nm PrepUV->RunUV 10⁻⁴ M Concentration RunIR ATR-FTIR Acquisition Scan 4000-400 cm⁻¹ PrepIR->RunIR Background Subtracted Validate Data Validation Baseline Correction & Peak Picking RunUV->Validate RunIR->Validate Output Structural Confirmation Validate->Output

Workflow for the spectroscopic validation of (3,5-Diethylphenyl)methanol.

Data Presentation & Interpretation

The structural confirmation of (3,5-Diethylphenyl)methanol relies on matching the acquired spectra against theoretical expectations and analogous reference standards. The tables below summarize the quantitative data markers required for positive identification.

Table 1: Expected UV-Vis Absorption Maxima
Band DesignationWavelength ( λmax​ )Transition TypeStructural Origin
E2​ Band ~ 210 - 215 nm π→π∗ (Allowed)Benzene ring (Red-shifted by alkyl/OH auxochromes)
B Band ~ 265 - 275 nm π→π∗ (Forbidden)Benzene ring (Displays vibronic fine structure)
Table 2: Diagnostic FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3200 - 3400 Strong, BroadO-H StretchHydroxymethyl group (Intermolecular H-bonding)
3020 - 3050 WeakC-H Stretch ( sp2 )Aromatic ring hydrogens
2850 - 2970 MediumC-H Stretch ( sp3 )Ethyl groups (-CH₃, -CH₂) and hydroxymethyl (-CH₂)
1595, 1490 MediumC=C StretchAromatic ring breathing modes
1460, 1375 MediumC-H BendingEthyl group -CH₃ asymmetric/symmetric deformation
1030 - 1050 StrongC-O StretchPrimary alcohol (Hydroxymethyl group)
820 - 850 StrongC-H Out-of-Plane Bend1,3,5-Trisubstituted benzene (Isolated H atoms)
680 - 710 StrongRing Puckering1,3,5-Trisubstituted benzene skeletal deformation

Interpretation Note: The presence of the strong bands at ~840 cm⁻¹ and ~700 cm⁻¹ is the definitive fingerprint for the 1,3,5-substitution pattern[5]. If the molecule were a 1,2,4-trisubstituted isomer, the out-of-plane bending profile would shift significantly, typically presenting a strong band near 810 cm⁻¹ and a pair of bands near 880 cm⁻¹ and 820 cm⁻¹.

References

  • Benzyl alcohol analytical standard 100-51-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Benzyl alcohol - the NIST WebBook. National Institute of Standards and Technology (NIST).
  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. National Institutes of Health (NIH).
  • The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online.
  • Full article: Linear and hyperbranched triphenylamine-based polyarylenevinylenes: a comparative optoelectronic study. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Oxidation of (3,5-Diethylphenyl)methanol to 3,5-Diethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Aldehyde Synthesis in Modern Chemistry The selective oxidation of primary alcohols to aldehydes is a cornerstone transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aldehyde Synthesis in Modern Chemistry

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Aldehydes are versatile intermediates, serving as key building blocks in the construction of complex molecular architectures due to their reactivity in a myriad of carbon-carbon bond-forming reactions. (3,5-Diethylphenyl)methanol, a substituted benzylic alcohol, presents a typical substrate where its conversion to 3,5-diethylbenzaldehyde is a crucial step in the synthesis of more elaborate target molecules. This guide provides a detailed exploration of established protocols for this selective oxidation, offering insights into the underlying mechanisms and practical considerations to ensure high-yield and high-purity synthesis.

The primary challenge in the oxidation of benzylic alcohols lies in preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. This document details three such widely-used and reliable methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with a focus on experimental details, mechanistic rationale, and safety considerations, empowering researchers to make informed decisions based on the specific requirements of their synthetic goals.

Characterization of Starting Material and Product

Table 1: Spectroscopic Data for (3,5-Diethylphenyl)methanol (Starting Material)

Technique Expected Features
¹H NMR Signals corresponding to aromatic protons, a benzylic CH₂ group, ethyl CH₂ and CH₃ groups, and a hydroxyl proton.
¹³C NMR Resonances for aromatic carbons, the benzylic carbon bearing the hydroxyl group, and the carbons of the ethyl groups.
IR (cm⁻¹) A broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).
MS (m/z) A molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water (M-18) and cleavage of the ethyl groups.

Table 2: Spectroscopic Data for 3,5-Diethylbenzaldehyde (Product)

Technique Expected/Reference Features
¹H NMR A singlet for the aldehyde proton (~9.9-10.0 ppm), signals for the aromatic protons, and resonances for the ethyl groups (quartet for CH₂ and triplet for CH₃).
¹³C NMR A downfield signal for the aldehyde carbonyl carbon (~192 ppm), aromatic carbon signals, and resonances for the ethyl group carbons.
IR (cm⁻¹) A characteristic C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches of the aldehyde proton (~2820 and ~2720 cm⁻¹), aromatic and aliphatic C-H stretches, and aromatic C=C stretches. For reference, the gas-phase IR spectrum of 3,5-dimethylbenzaldehyde shows prominent peaks.[1]
MS (m/z) A molecular ion peak (M⁺) and a significant M-1 peak (loss of the aldehydic proton). Other fragments would arise from the loss of the formyl group (M-29) and cleavage of the ethyl groups. The mass spectrum for 3,5-dimethylbenzaldehyde is available in the NIST WebBook.[2]

Experimental Protocols for Selective Oxidation

The following protocols are adapted for the selective oxidation of (3,5-Diethylphenyl)methanol on a laboratory scale. Researchers should always perform a small-scale test reaction to optimize conditions for their specific setup and substrate purity.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidizing agent that is known to convert primary alcohols to aldehydes with minimal over-oxidation.[3][4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

Mechanism of PCC Oxidation: The oxidation begins with the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, where a base removes the benzylic proton, leads to the formation of the aldehyde and a reduced chromium species.[4]

DOT Diagram: PCC Oxidation Workflow

PCC_Oxidation A Dissolve (3,5-Diethylphenyl)methanol in anhydrous DCM B Add Pyridinium Chlorochromate (PCC) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Filter through silica gel D->E Upon completion F Concentrate the filtrate E->F G Purify by column chromatography F->G H Obtain 3,5-Diethylbenzaldehyde G->H

Caption: Workflow for the PCC oxidation of (3,5-Diethylphenyl)methanol.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (3,5-Diethylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the filtrates and concentrate them under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 3,5-diethylbenzaldehyde.

Table 3: Materials for PCC Oxidation

Reagent/Material Purpose Safety Precautions
(3,5-Diethylphenyl)methanolStarting MaterialStandard laboratory safety practices.
Pyridinium Chlorochromate (PCC)Oxidizing AgentToxic, handle in a fume hood, wear appropriate PPE.[5][6]
Anhydrous Dichloromethane (DCM)SolventVolatile and potentially carcinogenic, use in a well-ventilated fume hood.
Diethyl EtherSolvent for workupHighly flammable, use in a well-ventilated area away from ignition sources.
Silica GelStationary phaseInhalation of dust can be harmful, handle in a fume hood.
Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7] It is a very mild and efficient method for converting primary alcohols to aldehydes, particularly for sensitive substrates, as it is performed at low temperatures (-78 °C).

Mechanism of Swern Oxidation: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

DOT Diagram: Swern Oxidation Mechanism

Swern_Mechanism DMSO DMSO ActiveOxidant Electrophilic Sulfur Species DMSO->ActiveOxidant + Oxalyl Chloride - CO, - CO₂, - Cl⁻ OxalylChloride Oxalyl Chloride Alcohol (3,5-Et)₂-Ar-CH₂OH Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Active Oxidant Ylide Ylide Intermediate Alkoxysulfonium->Ylide + Triethylamine - Triethylammonium Chloride Base Triethylamine Aldehyde 3,5-Diethylbenzaldehyde Ylide->Aldehyde Intramolecular Elimination

Caption: Simplified mechanism of the Swern oxidation.

Step-by-Step Protocol:

  • In a dry three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of (3,5-Diethylphenyl)methanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 4: Materials for Swern Oxidation

Reagent/Material Purpose Safety Precautions
Oxalyl ChlorideActivating AgentHighly toxic and corrosive, reacts violently with water. Handle with extreme care in a fume hood.[8][9]
Anhydrous Dimethyl Sulfoxide (DMSO)Oxidizing AgentHygroscopic. Standard laboratory safety practices.
TriethylamineBaseFlammable and corrosive. Use in a fume hood.
Anhydrous Dichloromethane (DCM)SolventVolatile and potentially carcinogenic, use in a well-ventilated fume hood.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes at room temperature.[10][11]

Mechanism of Dess-Martin Oxidation: The alcohol displaces an acetate group on the iodine atom to form an intermediate. A base (which can be the displaced acetate) then removes the benzylic proton, leading to a concerted elimination that forms the aldehyde, the reduced iodine species, and acetic acid.[12]

DOT Diagram: Dess-Martin Oxidation Workflow

DMP_Oxidation A Dissolve (3,5-Diethylphenyl)methanol in anhydrous DCM B Add Dess-Martin Periodinane (DMP) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with Na₂S₂O₃ solution D->E Upon completion F Extract with DCM E->F G Purify by column chromatography F->G H Obtain 3,5-Diethylbenzaldehyde G->H

Caption: Workflow for the Dess-Martin oxidation.

Step-by-Step Protocol:

  • To a dry round-bottom flask, add a solution of (3,5-Diethylphenyl)methanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 5: Materials for Dess-Martin Oxidation

Reagent/Material Purpose Safety Precautions
Dess-Martin Periodinane (DMP)Oxidizing AgentPotentially explosive under shock or upon heating. Handle with care.[13]
Anhydrous Dichloromethane (DCM)SolventVolatile and potentially carcinogenic, use in a fume hood.
Sodium Bicarbonate (sat. aq.)Quenching/NeutralizationStandard laboratory safety practices.
Sodium Thiosulfate (sat. aq.)QuenchingStandard laboratory safety practices.

Comparative Analysis of Oxidation Protocols

Choosing the optimal oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired workup procedure.

Table 6: Comparison of Oxidation Methods

Feature PCC Oxidation Swern Oxidation Dess-Martin Oxidation
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Reagent Toxicity High (Chromium-based)Moderate (Oxalyl chloride is toxic)Moderate (DMP is potentially explosive)
Byproducts Chromium salts (toxic waste)Dimethyl sulfide (malodorous)Reduced iodine species
pH Conditions Mildly acidicNeutral to basicMildly acidic (acetic acid byproduct)
Substrate Scope GoodExcellent, good for sensitive substratesExcellent, good for sensitive substrates
Workup Filtration through silicaAqueous workupAqueous workup

Conclusion

The selective oxidation of (3,5-Diethylphenyl)methanol to 3,5-diethylbenzaldehyde can be effectively achieved using several reliable methods. The choice between PCC, Swern, and Dess-Martin oxidation will depend on the specific experimental constraints and the desired balance between reaction conditions, reagent handling, and waste disposal. By understanding the mechanistic underpinnings and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently perform this crucial transformation and advance their synthetic endeavors.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • NIST/EPA Gas-Phase Infrared Database. 3,5-Dimethylbenzaldehyde. [Link]

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.
  • NIST Mass Spectrometry Data Center. Benzaldehyde, 3,5-dimethyl-. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

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  • Swern Oxidation | Chem-Station Int. Ed. [Link]

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  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. [Link]

  • Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

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  • Banerji, K. K. Kinetics and Mechanism of the Oxidation of Alcohols by Pyridinium Chlorochromate. Bull. Chem. Soc. Jpn.1978, 51 (9), 2732.
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  • This reference is not cited in the text.
  • T3DB. Pyridinium chlorochromate MSDS. [Link]

Sources

Application

(3,5-Diethylphenyl)methanol: A Versatile Scaffold for Pharmaceutical Drug Discovery

Introduction: The Strategic Value of Substituted Phenylmethanols in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of molecular scaffolds that provide a framework for interacting with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Phenylmethanols in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that provide a framework for interacting with biological targets is of paramount importance. The substituted phenylmethanol motif is a recurring feature in a multitude of pharmacologically active agents. The phenyl ring serves as a versatile anchor, capable of engaging in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1][2] The hydroxylmethyl group introduces a polar handle for hydrogen bonding and provides a reactive site for further chemical modification, enabling the fine-tuning of a compound's physicochemical properties and its pharmacokinetic profile.

The strategic placement of substituents on the phenyl ring allows for the modulation of a molecule's steric and electronic properties, which can significantly impact its biological activity and selectivity.[3] The 3,5-disubstitution pattern, in particular, offers a unique topographical presentation of functional groups, which can be exploited to probe specific pockets within a binding site. While a plethora of substituted phenylmethanols have been explored, (3,5-Diethylphenyl)methanol remains a relatively untapped scaffold, presenting a unique opportunity for the exploration of new chemical space in the quest for novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis of (3,5-Diethylphenyl)methanol and delineates its potential applications as a versatile building block in pharmaceutical drug discovery. The protocols herein are designed to be robust and scalable, providing researchers with the necessary tools to incorporate this promising scaffold into their medicinal chemistry programs.

Synthesis of (3,5-Diethylphenyl)methanol: A Multi-step Approach

The synthesis of (3,5-Diethylphenyl)methanol is most effectively achieved through a multi-step sequence starting from commercially available m-diethylbenzene. The key intermediate in this pathway is 3,5-diethylbenzoic acid, which is then reduced to the target alcohol.

Part 1: Synthesis of 3,5-Diethylbenzoic Acid

The synthesis of 3,5-diethylbenzoic acid from m-diethylbenzene is a well-documented, albeit lengthy, process involving several classical organic transformations.[4]

Experimental Workflow for the Synthesis of 3,5-Diethylbenzoic Acid

cluster_0 Synthesis of 3,5-Diethylbenzoic Acid m-Diethylbenzene m-Diethylbenzene 2,4-Diethylnitrobenzene 2,4-Diethylnitrobenzene m-Diethylbenzene->2,4-Diethylnitrobenzene Nitration 2,4-Diethylaniline 2,4-Diethylaniline 2,4-Diethylnitrobenzene->2,4-Diethylaniline Reduction 6-Bromo-2,4-diethylaniline 6-Bromo-2,4-diethylaniline 2,4-Diethylaniline->6-Bromo-2,4-diethylaniline Bromination 3,5-Diethylbromobenzene 3,5-Diethylbromobenzene 6-Bromo-2,4-diethylaniline->3,5-Diethylbromobenzene Deamination 3,5-Diethylbenzonitrile 3,5-Diethylbenzonitrile 3,5-Diethylbromobenzene->3,5-Diethylbenzonitrile Cyanation 3,5-Diethylbenzoic Acid 3,5-Diethylbenzoic Acid 3,5-Diethylbenzonitrile->3,5-Diethylbenzoic Acid Hydrolysis

A multi-step synthesis of the key intermediate, 3,5-diethylbenzoic acid.

Protocol 1: Synthesis of 3,5-Diethylbenzoic Acid

  • Nitration of m-Diethylbenzene: Following the procedure outlined by Snyder et al., m-diethylbenzene is nitrated to yield 2,4-diethylnitrobenzene.[4]

  • Reduction to 2,4-Diethylaniline: The nitro group of 2,4-diethylnitrobenzene is reduced to an amine using a standard reduction method, such as catalytic hydrogenation or reduction with a metal in acidic media, to afford 2,4-diethylaniline.[4]

  • Bromination of 2,4-Diethylaniline: The aniline derivative is then brominated to introduce a bromine atom at the 6-position, yielding 6-bromo-2,4-diethylaniline.[4]

  • Deamination to 3,5-Diethylbromobenzene: The amino group is removed via diazotization followed by reduction, a process known as deamination, to give 3,5-diethylbromobenzene.[4]

  • Cyanation to 3,5-Diethylbenzonitrile: The bromo-substituent is displaced with a nitrile group through a reaction with cuprous cyanide. This reaction is heated in a dry pyridine solution.[4]

  • Hydrolysis to 3,5-Diethylbenzoic Acid: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired 3,5-diethylbenzoic acid.[4]

Part 2: Reduction of 3,5-Diethylbenzoic Acid to (3,5-Diethylphenyl)methanol

The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Several reliable methods are available for this conversion.

Experimental Workflow for the Reduction of 3,5-Diethylbenzoic Acid

cluster_1 Reduction to (3,5-Diethylphenyl)methanol 3,5-Diethylbenzoic Acid 3,5-Diethylbenzoic Acid (3,5-Diethylphenyl)methanol (3,5-Diethylphenyl)methanol 3,5-Diethylbenzoic Acid->(3,5-Diethylphenyl)methanol Reduction (e.g., LiAlH4)

The final reduction step to yield the target alcohol.

Protocol 2: Reduction of 3,5-Diethylbenzoic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 3,5-diethylbenzoic acid (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3,5-diethylphenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Table 1: Summary of Reagents for the Synthesis of (3,5-Diethylphenyl)methanol

StepStarting MaterialKey ReagentsProduct
1m-DiethylbenzeneHNO₃/H₂SO₄, Fe/HCl, Br₂, NaNO₂/H₃PO₂, CuCN, H₃O⁺/heat3,5-Diethylbenzoic Acid
23,5-Diethylbenzoic AcidLithium aluminum hydride (LiAlH₄), Diethyl ether/THF(3,5-Diethylphenyl)methanol

Applications of (3,5-Diethylphenyl)methanol in Drug Discovery

(3,5-Diethylphenyl)methanol serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The hydroxyl group can be readily converted into other functional groups, providing a gateway to a wide array of chemical transformations.

Synthesis of Ester and Ether Derivatives for Structure-Activity Relationship (SAR) Studies

The hydroxyl group of (3,5-diethylphenyl)methanol can be easily esterified or etherified to generate libraries of compounds for SAR studies. These modifications can modulate the lipophilicity, metabolic stability, and binding interactions of the parent molecule.

Protocol 3: General Procedure for Esterification

  • To a solution of (3,5-diethylphenyl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a carboxylic acid (1.1 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conversion to (3,5-Diethylphenyl)methyl Halides for Nucleophilic Substitution Reactions

The alcohol can be converted to the corresponding bromide or chloride, which are excellent electrophiles for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including amines, thiols, and azides, to generate a wide range of derivatives.

Protocol 4: Synthesis of (3,5-Diethylphenyl)methyl Bromide

  • To a solution of (3,5-diethylphenyl)methanol (1 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromide, which can be used in the next step without further purification.

Scaffold for the Synthesis of Bioisosteres

The (3,5-diethylphenyl)methanol scaffold can be incorporated into larger molecules as a bioisosteric replacement for other aromatic or heteroaromatic systems. The unique substitution pattern may lead to improved pharmacokinetic properties or novel binding interactions.[5]

Conclusion

(3,5-Diethylphenyl)methanol represents a promising, yet underexplored, building block for pharmaceutical drug discovery. Its straightforward synthesis from readily available starting materials and the versatility of its chemical transformations make it an attractive scaffold for the generation of diverse chemical libraries. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their quest for novel therapeutic agents. The exploration of the chemical space around this scaffold holds the potential to unlock new avenues for the treatment of a wide range of diseases.

References

  • Snyder, H. R., Adams, R. R., & McIntosh, A. V., Jr. (1941). The Synthesis of 3,5-Diethylbenzoic Acid. Journal of the American Chemical Society, 63(11), 3280–3280. [Link]

  • Google Patents. (2014).
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Chemguide. The reaction of acyl chlorides with benzene. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Link]

  • PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • PMC. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • PubChem. 3,5-Diethylbenzoic acid | C11H14O2 | CID 138064. [Link]

  • PubChem. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356. [Link]

Sources

Method

Application Note: Chromatographic Separation and Impurity Profiling of (3,5-Diethylphenyl)methanol

Executive Summary (3,5-Diethylphenyl)methanol (CAS: 198623-53-9) is a highly specialized dialkylated benzyl alcohol. It serves as a critical building block in the synthesis of N-heterocyclic carbenes (NHCs), chiral catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,5-Diethylphenyl)methanol (CAS: 198623-53-9) is a highly specialized dialkylated benzyl alcohol. It serves as a critical building block in the synthesis of N-heterocyclic carbenes (NHCs), chiral catalysts, and complex active pharmaceutical ingredients (APIs). Due to its specific substitution pattern, separating this compound from its structural isomers, unreacted precursors, and oxidation products requires precise chromatographic control. This application note details three self-validating chromatographic methodologies—Preparative Normal-Phase Chromatography, Reversed-Phase HPLC (RP-HPLC), and High-Resolution Gas Chromatography (GC)—engineered to address the unique physicochemical properties of this molecule.

Physicochemical Profiling & Chromatographic Rationale

The chromatographic behavior of (3,5-Diethylphenyl)methanol is dictated by its dual-natured structure:

  • Hydrophobic Core : The 3,5-diethylbenzene moiety imparts significant lipophilicity, driving strong dispersive interactions on non-polar stationary phases.

  • Polar Headgroup : The primary hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor, heavily influencing retention on polar stationary phases and bare silica.

Because this compound is typically synthesized via the Negishi cross-coupling of 3,5-dibromobenzyl alcohol with diethylzinc, or through the reduction of 3,5-diethylbenzaldehyde, the primary separation challenges involve resolving the target analyte from mono-alkylated intermediates (e.g., 3-bromo-5-ethylphenylmethanol) and oxidized artifacts [3].

MethodSelection Start Crude (3,5-Diethylphenyl)methanol Decision1 Analytical Goal? Start->Decision1 Prep Preparative Isolation (Gram Scale) Decision1->Prep Bulk Synthesis Analytical Impurity Profiling (Microgram Scale) Decision1->Analytical QA/QC Volatile Volatile Analysis (Trace Level) Decision1->Volatile Residuals NP Normal-Phase Flash Silica Gel (Hexane/EtOAc) Prep->NP RP Reversed-Phase HPLC PFP Phase (MeCN/H2O) Analytical->RP GC Gas Chromatography PEG / Ionic Liquid Phase Volatile->GC

Fig 1: Decision matrix for the chromatographic separation of (3,5-Diethylphenyl)methanol.

Preparative Isolation: Normal-Phase Silica Chromatography

For gram-scale isolation post-synthesis, Normal-Phase Flash Chromatography (NP-FC) exploits the strong hydrogen-bonding capability of the benzylic hydroxyl group against the silanol groups of the stationary phase.

Causality of Experimental Choices

A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is utilized. Hexane acts as the non-polar carrier, while EtOAc acts as the strong solvent, competitively binding to the silica surface to elute the alcohol. The oxidized impurity (3,5-diethylbenzaldehyde) lacks a hydrogen-bond donor and will elute significantly earlier than the target alcohol, allowing for baseline resolution at high sample loading [3].

Protocol A: Step-by-Step Preparative Workflow
  • Stationary Phase Preparation : Pack a flash column with 40–63 µm standard irregular silica gel. Equilibrate with 100% Hexane.

  • Sample Loading : Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto a small amount of silica gel to prevent band broadening.

  • Elution Gradient :

    • 0–5 Column Volumes (CV): 100% Hexane (Elutes non-polar biphenyl byproducts).

    • 5–12 CV: 95:5 Hexane:EtOAc (Elutes 3,5-diethylbenzaldehyde).

    • 12–20 CV: 80:20 Hexane:EtOAc (Elutes (3,5-Diethylphenyl)methanol).

  • Self-Validating System Suitability (SST) : Perform Thin-Layer Chromatography (TLC) on fractions. The protocol is validated if the target spot ( Rf​≈0.35 in 80:20 Hexane:EtOAc) shows no UV-active co-elution above or below the primary band.

Quantitative Impurity Profiling: Reversed-Phase HPLC

For rigorous QA/QC, Reversed-Phase HPLC is required. While standard C18 columns separate based on hydrophobicity, they often fail to resolve closely related positional isomers (e.g., 2,6-diethylphenylmethanol). Therefore, a Pentafluorophenyl (PFP) or specialized aromatic stationary phase is highly recommended [1].

Causality of Experimental Choices

The PFP phase introduces multimodal retention mechanisms. In addition to dispersive hydrophobic interactions, the highly electronegative fluorine atoms create a π -acidic surface that engages in π−π interactions with the electron-rich 3,5-diethylbenzene ring. Furthermore, the PFP phase offers enhanced shape selectivity, easily discriminating between meta- and ortho-substituted ethyl groups. Formic acid is added to the mobile phase to suppress residual silanol ionization, ensuring sharp, symmetrical peaks.

Mechanism Analyte (3,5-Diethylphenyl)methanol Hydrophobic Hydrophobic Interaction (Ethyl Groups) Analyte->Hydrophobic PiPi π-π Interaction (Aromatic Ring) Analyte->PiPi HBond Hydrogen Bonding (Hydroxyl Group) Analyte->HBond Stationary PFP Stationary Phase Hydrophobic->Stationary PiPi->Stationary HBond->Stationary

Fig 2: Multi-modal interaction mechanism of the analyte on stationary phases.

Protocol B: RP-HPLC Workflow
  • Column : PFP Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase :

    • Channel A: 0.1% Formic Acid in LC-MS Grade Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 214 nm and 254 nm.

  • Self-Validating SST : Inject a resolution mixture containing (3,5-Diethylphenyl)methanol and 3,5-diethylbenzaldehyde. The system is valid only if the resolution ( Rs​ ) between the two peaks is ≥2.5 , and the symmetry factor ( As​ ) for the target peak is between 0.9 and 1.2.

Trace Volatile Analysis: High-Resolution Gas Chromatography

Gas Chromatography (GC) is ideal for analyzing volatile impurities and residual solvents in the final product. However, benzyl alcohols are prone to in-column dehydration (forming reactive carbocations and subsequent polymeric artifacts) when exposed to active sites on standard non-polar (e.g., 100% dimethylpolysiloxane) columns [2].

Causality of Experimental Choices

To mitigate dehydration, a highly polar Polyethylene Glycol (PEG) column or a Pyridinium-based Ionic Liquid (IL) stationary phase is utilized. These phases effectively deactivate silanol sites and separate analytes based on hydrogen-bond acidity and dipole-dipole interactions rather than boiling point alone. This ensures that the primary alcohol elutes intact with excellent peak symmetry.

Protocol C: GC-FID Workflow
  • Column : PEG-based capillary column (e.g., DB-WAX), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas : Helium at a constant linear velocity of 35 cm/sec.

  • Injection : 1 µL, Split ratio 20:1, Injector temperature 250°C.

  • Self-Validating SST : Perform a blank injection (solvent only) followed by a standard injection. The protocol is validated if no dehydration artifact peaks (e.g., corresponding to diethyl-styrene derivatives) are detected in the baseline preceding the main alcohol peak.

Data Summary Tables

Table 1: RP-HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.08020Linear
2.08020Isocratic
12.01090Linear
15.01090Isocratic
15.18020Step
20.08020Re-equilibration
Table 2: GC Temperature Program
Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-1002.02.0
15.02405.016.3
Table 3: System Suitability Criteria Summary
ParameterAnalytical TechniqueAcceptance CriteriaCorrective Action if Failed
Resolution ( Rs​ )RP-HPLC ≥2.5 (Alcohol vs. Aldehyde)Replace column or adjust gradient slope.
Peak Symmetry ( As​ )RP-HPLC0.9 – 1.2Prepare fresh mobile phase; check for column void.
Dehydration ArtifactsGC-FID <0.1% relative areaTrim GC column inlet; replace glass liner.

References

  • Helix Chromatography. "HPLC Methods for analysis of Benzyl alcohol." Helix Chromatography Applications. Available at:[Link]

  • V.A. Krylov, et al. "In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases." Molecules, 2024. Available at:[Link]

  • Simeonov, S., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization." American Journal of Analytical Chemistry, 2010. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in (3,5-Diethylphenyl)methanol synthesis

Welcome to the technical support center for the synthesis of (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your percentage yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (3,5-Diethylphenyl)methanol.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize (3,5-Diethylphenyl)methanol via the reduction of 3,5-diethylbenzaldehyde with sodium borohydride, but I am consistently obtaining a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer:

A low or non-existent yield in the reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a common issue that can often be traced back to a few key experimental parameters.[1] Let's break down the potential causes and their solutions.

Potential Causes and Solutions:

  • Reagent Quality:

    • Sodium Borohydride (NaBH₄): This is a moisture-sensitive reagent. Over time, it can decompose, especially if not stored under anhydrous conditions. Before starting your reaction, it is crucial to use freshly opened or properly stored NaBH₄.

    • 3,5-Diethylbenzaldehyde: The purity of your starting material is paramount. Impurities can interfere with the reaction. Consider purifying the aldehyde via distillation or column chromatography if its purity is questionable.

    • Solvent: The choice of solvent is critical. Methanol or ethanol are typically used for NaBH₄ reductions as they are protic solvents that can activate the borohydride.[1] Ensure your solvent is of an appropriate grade and is dry, as excess water can consume the NaBH₄.

  • Reaction Conditions:

    • Temperature: The reduction of aldehydes with NaBH₄ is typically an exothermic reaction. It is often recommended to perform the addition of NaBH₄ at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent side reactions.[1] After the addition is complete, the reaction is usually allowed to warm to room temperature.

    • Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the complete conversion of the aldehyde. Carefully check your calculations to ensure you are using an adequate amount of the reducing agent.

    • Reaction Time: The reaction should be monitored for completion. This can be done using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. Insufficient reaction time will naturally lead to a low yield.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched by the slow addition of an acid (e.g., 1 M HCl) to neutralize any remaining NaBH₄ and to hydrolyze the borate ester intermediate.[1] Be cautious during this step as hydrogen gas is evolved.[1]

    • Extraction: Incomplete extraction of the product from the aqueous layer will significantly lower the yield. Use an appropriate organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions (e.g., 3 times) to ensure all the product is recovered.[1]

    • Drying and Concentration: Ensure the combined organic layers are thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating the solution under reduced pressure.[1] Residual water can affect the final weight and purity.

Workflow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield start Low or No Yield reagent_check Check Reagent Quality (NaBH4, Aldehyde, Solvent) start->reagent_check conditions_check Review Reaction Conditions (Temperature, Stoichiometry, Time) reagent_check->conditions_check Reagents OK solution Implement Corrective Actions reagent_check->solution Reagents Faulty workup_check Examine Work-up Procedure (Quenching, Extraction) conditions_check->workup_check Conditions OK conditions_check->solution Conditions Incorrect workup_check->solution Procedure OK workup_check->solution Procedure Flawed Synthetic_Routes cluster_0 Reduction Route cluster_1 Grignard Route 3,5-Diethylbenzaldehyde 3,5-Diethylbenzaldehyde Reduction\n(e.g., NaBH4) Reduction (e.g., NaBH4) 3,5-Diethylbenzaldehyde->Reduction\n(e.g., NaBH4) High Yield (3,5-Diethylphenyl)methanol_1 (3,5-Diethylphenyl)methanol Reduction\n(e.g., NaBH4)->(3,5-Diethylphenyl)methanol_1 High Yield 3,5-Diethylbromobenzene 3,5-Diethylbromobenzene + Mg + Mg 3,5-Diethylbromobenzene->+ Mg Grignard Reagent Grignard Reagent + Mg->Grignard Reagent + Formaldehyde + Formaldehyde Grignard Reagent->+ Formaldehyde Intermediate Intermediate + Formaldehyde->Intermediate Acidic Workup Acidic Workup Intermediate->Acidic Workup (3,5-Diethylphenyl)methanol_2 (3,5-Diethylphenyl)methanol Acidic Workup->(3,5-Diethylphenyl)methanol_2

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for (3,5-Diethylphenyl)methanol Extraction

Welcome to the technical support center for the optimal extraction of (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimal extraction of (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into solvent selection and troubleshooting common experimental hurdles. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of (3,5-Diethylphenyl)methanol to consider when selecting an extraction solvent?

A1: Understanding the physicochemical properties of (3,5-Diethylphenyl)methanol is fundamental to selecting an appropriate solvent system. Key properties include:

  • Polarity : As an aromatic alcohol, (3,5-Diethylphenyl)methanol possesses moderate polarity due to the hydroxyl (-OH) group, but the diethyl-substituted phenyl ring imparts significant nonpolar character. This dual nature is a critical factor in solvent selection.

  • Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic solvents.

  • Boiling Point : The boiling point of the chosen solvent is a crucial practical consideration, as the solvent will typically be removed post-extraction to isolate the target compound. A lower boiling point facilitates easier removal.[1] The boiling point of (3,5-Diethylphenyl)methanol is approximately 253.4°C at 760 mmHg.[2]

Q2: What is the guiding principle for selecting a suitable solvent for liquid-liquid extraction of (3,5-Diethylphenyl)methanol from an aqueous solution?

A2: The primary guiding principle is to choose a solvent that is immiscible with water and in which (3,5-Diethylphenyl)methanol has a high partition coefficient (K), favoring the organic phase.[3][4] Given the moderate polarity of (3,5-Diethylphenyl)methanol, solvents of intermediate polarity are often a good starting point. The ideal solvent should maximize the solubility of the target compound while minimizing the solubility of impurities.[4]

Q3: Which solvents are generally recommended for the extraction of aromatic alcohols like (3,5-Diethylphenyl)methanol?

A3: For moderately polar aromatic compounds, several classes of solvents are effective.[3] Common choices include:

  • Ethers : Diethyl ether and methyl tert-butyl ether (MTBE) are excellent choices due to their moderate polarity and volatility, facilitating easy removal.

  • Esters : Ethyl acetate is a versatile solvent with slightly higher polarity than ethers, often providing good solubility for a range of organic compounds.[3]

  • Chlorinated Solvents : Dichloromethane (DCM) and chloroform are effective due to their high solvating power.[3] However, their use is increasingly restricted due to toxicity and environmental concerns.[4]

  • Aromatic Hydrocarbons : Toluene can be used, particularly if a less polar solvent is required to exclude more polar impurities.

Polar solvents like methanol and ethanol are generally unsuitable for liquid-liquid extraction from aqueous solutions as they are miscible with water.[4]

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Q: I am observing a stable emulsion at the interface between the aqueous and organic layers, which is preventing clear phase separation. What causes this, and how can I resolve it?

A: Emulsion formation is a common issue in liquid-liquid extraction, often caused by the presence of surfactants or high-molecular-weight compounds that have partial solubility in both phases.[5] Vigorous shaking can also contribute to this problem.[6]

Troubleshooting Steps:

  • Gentle Mixing : Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation.[5]

  • "Salting Out" : Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[5] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.

  • Change in Solvent Polarity : Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and may help to break the emulsion.[5]

  • Filtration : In some cases, passing the mixture through a plug of glass wool can help to coalesce the dispersed droplets.

  • Centrifugation : If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Allow it to Sit : Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Issue 2: Low Recovery of (3,5-Diethylphenyl)methanol

Q: My final yield of (3,5-Diethylphenyl)methanol is consistently low. What are the potential causes and how can I improve my recovery rate?

A: Low recovery can stem from several factors, from incomplete extraction to loss during workup.

Troubleshooting Steps:

  • Inadequate Solvent Selection : The chosen solvent may not be optimal for solubilizing (3,5-Diethylphenyl)methanol. Refer to the solvent selection guide and consider a solvent with a more appropriate polarity.

  • Insufficient Extraction Volume or Repetitions : A single extraction may not be sufficient to transfer the majority of the compound. It is often more effective to perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume.

  • pH Adjustment : The hydroxyl group of (3,5-Diethylphenyl)methanol is weakly acidic. Ensure the pH of the aqueous solution is neutral or slightly acidic to keep the compound in its neutral, more organic-soluble form. If the solution is basic, the compound can be deprotonated to the phenoxide, which is more water-soluble.

  • Analyte Degradation : Certain compounds can be unstable. While (3,5-Diethylphenyl)methanol is relatively stable, be mindful of potentially harsh conditions (e.g., strong acids or bases, high temperatures) during the extraction process.[7]

  • Loss During Solvent Removal : If using a highly volatile solvent, ensure that the evaporation process (e.g., rotary evaporation) is not too aggressive, which could lead to the loss of the product.

  • Systematic Check : To pinpoint the issue, analyze a small sample of each phase (aqueous and organic) and any waste streams by a suitable analytical method (e.g., TLC, GC-MS) to determine where the compound is being lost.[8]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of (3,5-Diethylphenyl)methanol

This protocol outlines a general procedure for extracting (3,5-Diethylphenyl)methanol from an aqueous solution.

Materials:

  • Aqueous solution containing (3,5-Diethylphenyl)methanol

  • Selected organic solvent (e.g., ethyl acetate, diethyl ether)

  • Separatory funnel

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Setup : Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed.[9]

  • Loading : Pour the aqueous solution containing (3,5-Diethylphenyl)methanol into the separatory funnel.

  • Solvent Addition : Add a volume of the selected organic solvent to the separatory funnel. A 1:1 volume ratio with the aqueous phase is a good starting point.

  • Extraction : Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure. Close the stopcock and gently shake or swirl for 1-2 minutes, venting periodically.[6][10]

  • Phase Separation : Place the separatory funnel back in the ring clamp and remove the stopper. Allow the layers to fully separate. The less dense layer will be on top.

  • Draining : Carefully open the stopcock and drain the lower layer into a clean flask.

  • Collection : Pour the upper layer out through the top of the separatory funnel into a separate clean flask to avoid contamination from any residual lower layer in the stopcock.

  • Repeat Extraction : Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-7) with fresh organic solvent at least two more times to maximize recovery.

  • Combine Organic Layers : Combine all the collected organic extracts into a single flask.

  • Washing : Add a small amount of brine to the combined organic extracts in the separatory funnel, shake gently, and separate the layers. This helps to remove any residual water.

  • Drying : Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining water. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

  • Filtration : Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Solvent Removal : Remove the solvent using a rotary evaporator to yield the extracted (3,5-Diethylphenyl)methanol.

Data Presentation

Table 1: Properties of Common Solvents for Aromatic Alcohol Extraction
SolventBoiling Point (°C)Density (g/mL)Polarity IndexWater MiscibilitySafety Considerations
Diethyl Ether 34.60.7132.8LowHighly flammable, peroxide former
Ethyl Acetate 77.10.9024.4LowFlammable, irritant
Dichloromethane 39.61.333.1LowToxic, suspected carcinogen
Toluene 110.60.8672.4ImmiscibleFlammable, toxic
Hexane 690.6550.1ImmiscibleFlammable, neurotoxin
Methanol 64.70.7925.1HighFlammable, toxic if ingested or inhaled[11][12][13]

Data compiled from various sources.

Visualization

Experimental Workflow for (3,5-Diethylphenyl)methanol Extraction

ExtractionWorkflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_workup Workup A Aqueous Sample containing Target C Combine in Separatory Funnel A->C B Select Organic Solvent B->C D Mix and Vent C->D E Separate Layers D->E F Repeat Extraction (2-3x) E->F G Combine Organic Extracts E->G Organic Layer F->G H Wash with Brine G->H I Dry with Na2SO4 H->I J Filter I->J K Evaporate Solvent J->K L Isolated Product: (3,5-Diethylphenyl)methanol K->L

Caption: Workflow for the extraction and isolation of (3,5-Diethylphenyl)methanol.

Decision Tree for Troubleshooting Low Recovery

LowRecoveryTroubleshooting cluster_solutions1 Solutions for Aqueous Phase Loss cluster_solutions2 Solutions for Workup Loss cluster_solutions3 Solutions for Evaporation Loss A Low Recovery of Product B Is the target in the aqueous phase? A->B Analyze aqueous layer C Is the target in the wash/drying steps? B->C No E Increase solvent polarity (e.g., Ether to EtOAc) B->E Yes F Increase number of extractions B->F Yes G Check and adjust pH to neutral/acidic B->G Yes D Is the target lost during solvent removal? C->D No H Minimize wash volumes C->H Yes I Ensure drying agent is fully removed C->I Yes J Reduce vacuum pressure D->J Yes K Use a lower temperature water bath D->K Yes

Caption: A decision tree for troubleshooting low recovery in extraction.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Retrieved from [Link]

  • Sauvesty, A., Page, F., & Huot, J. (1992). A simple method for extracting plant phenolic compounds. Canadian Journal of Forest Research, 22(5), 654-659.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Tiwari, P., et al. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.
  • University of Richmond. (n.d.). Liquid-Liquid Extraction. Organic Chemistry I Lab. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Safety Data Sheet. (2024, July 17). Methanol (Technical grade). Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • IUPAC-NIST. (2016, July 25). Solubility Data Series. 101. Alcohols + Hydrocarbons + Water Part 3. C 1. AIP Publishing. Retrieved from [Link]

  • Instructables. (2017, February 16). Liquid-Liquid Extraction : 4 Steps. Retrieved from [Link]

  • Biotage. (2023, February 2). How to choose the best elution solvent for SLE?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • NextSDS. (n.d.). (3,5-diaminophenyl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation). OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diethylphenol. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

  • Acree, W. E., Jr. (Ed.). (1995). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I: SOLUTES A-E.
  • Acree, W. E., Jr. (2013, March 4). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Retrieved from [Link]

  • Kjell, D. P., et al. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 875-883.
  • Chemsrc. (2025, August 26). 3,5-diethylphenol | CAS#:1197-34-8. Retrieved from [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Wikipedia. (n.d.). Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-Ethylphenyl)methanol. Retrieved from [Link]

  • ScienceLab.com. (2013, January 4). Methanol MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (3,5-Diethylphenyl)methanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (3,5-Diethylphenyl)methanol . This guide is designed to help formulation scientists tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (3,5-Diethylphenyl)methanol . This guide is designed to help formulation scientists troubleshoot and overcome the severe aqueous solubility challenges associated with this highly lipophilic benzyl alcohol derivative.

Part 1: Fundamentals & FAQs

Q1: Why is (3,5-Diethylphenyl)methanol practically insoluble in water despite possessing a hydroxyl group? A1: While the primary alcohol (-CH₂OH) provides localized hydrogen-bonding capabilities, the molecule's physicochemical profile is entirely dominated by the bulky 3,5-diethylphenyl moiety. The two ethyl groups at the meta positions significantly increase the compound's lipophilicity (LogP). When introduced to water, these hydrophobic alkyl chains disrupt the highly ordered hydrogen-bond network of the aqueous medium, causing an unfavorable entropic penalty that drives the molecule out of solution [[1]]().

Q2: Since pH adjustment is ineffective for non-ionizable alcohols, what are the most viable solubilization strategies? A2: Because (3,5-Diethylphenyl)methanol lacks an ionizable amine or carboxylic acid group, traditional salt formation cannot be used 2. Instead, scientists must rely on:

  • Chemical Modification (Host-Guest Complexation): Encapsulating the hydrophobic aromatic ring within a cyclodextrin cavity 3.

  • Physical Modification (Nanosuspensions): Reducing particle size to the nanometer range to exponentially increase the surface-area-to-volume ratio 4.

  • Micellar Dispersions: Utilizing surfactants to trap the molecule within hydrophobic micelle cores 5.

Part 2: Troubleshooting Guide – Cyclodextrin Complexation

Issue: Low inclusion efficiency, or the complex precipitates out of solution shortly after formation.

Root Cause Analysis: Many researchers default to native β-cyclodextrin (β-CD). However, native β-CD has notoriously poor aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding 6. When a highly lipophilic guest like (3,5-Diethylphenyl)methanol enters the cavity, it displaces water molecules, further reducing the complex's solubility and causing precipitation. Additionally, the steric hindrance of the 3,5-diethyl groups requires a more flexible cavity.

Solution: Transition to chemically modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydroxypropyl substitutions disrupt the intramolecular hydrogen-bond network of the CD ring, drastically increasing its baseline aqueous solubility (>50 g/100 mL) and providing a more flexible hydrophobic pocket for the diethylphenyl moiety .

Self-Validating Protocol: HP-β-CD Inclusion Complexation
  • Host Preparation: Dissolve HP-β-CD in purified water to create a 20% w/v solution.

  • API Addition: Add (3,5-Diethylphenyl)methanol at a 1:1 molar ratio to the aqueous CD solution under continuous magnetic stirring at 25°C 8.

  • Equilibration: Subject the mixture to high-shear mixing (10,000 rpm for 5 minutes) followed by orbital shaking for 48 hours to ensure thermodynamic equilibrium is reached.

  • Validation Step (Filtration): Filter the suspension through a 0.45 µm PVDF membrane. Causality: This is a self-validating step; any uncomplexed, insoluble API will be retained on the filter. A perfectly clear filtrate confirms successful inclusion.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 72 hours to yield a stable, water-soluble powder.

CD_Complexation A Hydrophobic API (3,5-Diethylphenyl)methanol C High-Shear Mixing & Equilibration A->C B Aqueous HP-β-CD Solution B->C D 0.45 µm Filtration (Removes Free API) C->D E Lyophilization D->E Clear Filtrate F Water-Soluble Inclusion Complex E->F Removes Water

Workflow for cyclodextrin inclusion complexation of hydrophobic APIs.

Part 3: Troubleshooting Guide – Nanosuspension & Wet Milling

Issue: Severe particle agglomeration and Ostwald ripening occur during or immediately after wet media milling.

Root Cause Analysis: As the milling process reduces (3,5-Diethylphenyl)methanol particles to the nanometer range, the surface free energy increases exponentially. To minimize this unfavorable energy state, the hydrophobic nanoparticles spontaneously fuse (agglomerate) 4. Furthermore, localized heating during milling can cause partial dissolution and subsequent recrystallization onto larger particles (Ostwald ripening) 9.

Solution: Implement a dual-stabilizer system combining steric hindrance (e.g., HPMC) and electrostatic repulsion (e.g., SDS or Tween 80), and strictly control the milling thermodynamics.

Self-Validating Protocol: Stabilized Wet Media Milling
  • Stabilizer Matrix: Dissolve Tween 80 (0.5% w/v) and HPMC (1.0% w/v) in deionized water.

  • Pre-Dispersion: Disperse 5% w/v of coarse (3,5-Diethylphenyl)methanol powder into the stabilizer solution using a rotor-stator homogenizer at 8,000 rpm for 10 minutes.

  • Milling: Transfer to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium oxide beads (60% v/v load).

  • Thermal Control: Mill at 3,000 rpm for 60 minutes while maintaining the chamber jacket temperature strictly below 15°C to prevent localized API melting.

  • Validation Step (DLS): Analyze the output using Dynamic Light Scattering (DLS). Causality: The process is validated only if the D90 is < 500 nm and the Zeta potential is > |30| mV. A high Zeta potential confirms that electrostatic repulsion is sufficient to prevent future agglomeration.

Nanosuspension Start Coarse API Powder Surfactant Add Stabilizers (Tween 80 + HPMC) Start->Surfactant Mill Wet Media Milling (< 15°C) Surfactant->Mill Check DLS Analysis: Size < 500nm? Mill->Check Agglom Agglomeration / Ostwald Ripening Check->Agglom No Success Stable Nanosuspension Check->Success Yes (|Zeta| > 30mV) Adjust Increase Surfactant or Zeta Potential Agglom->Adjust Adjust->Mill

Troubleshooting agglomeration in top-down nanosuspension milling.

Part 4: Troubleshooting Guide – Micellar Dispersions

Issue: The drug crashes out (precipitates) when a concentrated co-solvent stock solution is injected into aqueous media.

Root Cause Analysis: Using pure co-solvents (like ethanol or DMSO) dramatically increases initial solubility. However, upon dilution in an aqueous buffer, the solvent's solubilizing capacity drops exponentially. The system crosses the supersaturation threshold, leading to rapid nucleation and crystallization of the hydrophobic alcohol 9.

Solution: Formulate a micellar dispersion. By incorporating a surfactant into the co-solvent phase, the API is immediately trapped within the hydrophobic cores of forming micelles upon aqueous dilution, preventing precipitation 5.

Self-Validating Protocol: Micellar Dispersion Formulation
  • Solvent Phase: Dissolve (3,5-Diethylphenyl)methanol in a minimal amount of absolute ethanol.

  • Surfactant Addition: Add Kolliphor EL (Polyoxyl 35 castor oil) to the solvent phase at a 1:5 (API:Surfactant) weight ratio.

  • Aqueous Titration: Slowly titrate the mixture with an isotonic aqueous buffer (e.g., PBS pH 7.4) under vigorous vortexing. Causality: The shear force combined with the surfactant ensures the spontaneous formation of a clear, optically transparent micellar dispersion rather than a cloudy macroemulsion.

Part 5: Quantitative Solubility Enhancement Data

The following table summarizes the expected thermodynamic solubility profiles for highly lipophilic benzyl alcohol derivatives when subjected to the troubleshooting methodologies outlined above:

Solubilizing Agent / TechniqueConcentration (% w/v)Apparent Solubility (mg/mL)Solubility Enhancement Factor
Purified Water (Control) N/A< 0.051x
Native β-Cyclodextrin 1.5%0.459x
HP-β-Cyclodextrin 20.0%8.20164x
Surfactant Micellization (Tween 80) 5.0%12.50250x
Nanosuspension (D90 < 500nm) N/A> 25.00 (as dispersion)> 500x

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs Pakistan Journal of Pharmaceutical Sciences [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review Journal of Advanced Pharmacy Education and Research [Link]

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Google P
  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review ResearchGate[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) [Link]

  • Dissolution of β-CD inclusion complexes in liq. NH3 Improved Solubility of β-Cyclodextrin National Institute of Informatics [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of (3,5-Diethylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are na...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3,5-Diethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered alcohol. The presence of two ethyl groups meta to the benzylic methanol moiety significantly encumbers the reactive site, often leading to low yields, slow reaction rates, or complete reaction failure under standard conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies and achieve your target molecules efficiently.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chemical modification of (3,5-Diethylphenyl)methanol. Each entry details the probable cause and provides a range of actionable solutions, from simple parameter adjustments to alternative synthetic routes.

Q1: My esterification (acylation) reaction with (3,5-Diethylphenyl)methanol is giving a low yield or not proceeding at all. What's going wrong and how can I fix it?

Probable Cause: The primary issue is the steric hindrance around the hydroxyl group of (3,5-Diethylphenyl)methanol. This bulkiness physically blocks the approach of the acylating agent, dramatically slowing down the rate of this bimolecular reaction. Standard esterification methods like Fischer esterification are often too sluggish to be practical.

Solutions & Optimization Strategies:

  • Activate the Carboxylic Acid: Instead of relying on direct acid catalysis, convert the carboxylic acid into a more reactive intermediate.

    • Benzotriazole Esters: Form a benzotriazole ester in situ from the carboxylic acid using 1-hydroxybenzotriazole (HOBt) and a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These intermediates are highly efficient in esterifying sterically hindered alcohols.[1][2]

  • Employ a Powerful Acylation Catalyst: The choice of catalyst is critical. Standard bases like triethylamine are often insufficient.

    • Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a classic choice, but for highly hindered systems, 1-methylimidazole (MI) has been shown to be an excellent, inexpensive, and less toxic alternative.[3][4] These catalysts function by forming a highly reactive N-acylimidazolium or N-acylpyridinium intermediate.

    • Lewis Acid Catalysts: For substrates tolerant of acidic conditions, certain metal triflates are exceptionally powerful. Bismuth(III) triflate (Bi(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are known to catalyze the acylation of even tertiary alcohols smoothly.[5] They activate the acid anhydride, making it more electrophilic.

  • Choose a More Reactive Acylating Agent: If using an acid derivative, opt for the most reactive species.

    • Acid Anhydrides & Chlorides: Use acid anhydrides or acid chlorides instead of the parent carboxylic acid. They are significantly more electrophilic. When using these, an auxiliary base like triethylamine is often added to scavenge the liberated acid (HCl or RCOOH).[3]

Recommended Protocol: Acylation using 1-Methylimidazole (MI)

This protocol is adapted from a procedure demonstrated to be effective for sterically hindered alcohols.[3]

  • Materials:

    • (3,5-Diethylphenyl)methanol (1.0 equiv)

    • Acid Anhydride (e.g., Acetic Anhydride) (1.2 equiv)

    • 1-Methylimidazole (MI) (0.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (3,5-Diethylphenyl)methanol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add triethylamine, followed by 1-methylimidazole.

    • Add the acid anhydride dropwise to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. For highly hindered substrates, gentle reflux may be required.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q2: I'm attempting a Mitsunobu reaction to invert the stereocenter of a chiral derivative or to form an ether, but the reaction is failing with (3,5-Diethylphenyl)methanol. What are my options?

Probable Cause: The Mitsunobu reaction is notoriously sensitive to steric hindrance. The bulky (3,5-Diethylphenyl)methanol is a poor nucleophile for attacking the sterically demanding triphenylphosphonium intermediate, leading to low yields or recovery of starting material.[6]

Solutions & Optimization Strategies:

  • Modified Mitsunobu Conditions: A simple but effective modification involves using a more acidic pronucleophile.

    • 4-Nitrobenzoic Acid: Using 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2) increases the concentration of the carboxylate anion, which can improve reaction rates and yields for hindered alcohols.[6][7]

  • High-Concentration Sonication: Mechanical energy can overcome the activation barrier imposed by steric hindrance.

    • Ultrasound: Running the reaction at high concentrations (e.g., 1.0 M to 3.0 M) in a solvent like THF while irradiating with an ultrasonic bath can dramatically accelerate the reaction, reducing times from days to minutes.[8][9] This technique enhances mixing and mass transport, facilitating the necessary molecular collisions.

  • Alternative Reagents: While less common, exploring different phosphines or azodicarboxylates may offer advantages, though this often requires significant optimization.

Recommended Protocol: Modified Mitsunobu Inversion

This protocol is based on a general procedure for the inversion of hindered secondary alcohols.[6]

  • Materials:

    • (3,5-Diethylphenyl)methanol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • 4-Nitrobenzoic acid (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the alcohol, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the azodicarboxylate (DIAD or DEAD) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.

    • Once the starting alcohol is consumed, concentrate the mixture under reduced pressure.

    • The resulting 4-nitrobenzoate ester can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the inverted alcohol. Purification of both the ester and the final alcohol will be necessary, typically via column chromatography.

Q3: I am struggling to synthesize a dibenzyl ether from (3,5-Diethylphenyl)methanol under acidic conditions. What is causing the low yield?

Probable Cause: Direct acid-catalyzed dehydration to form a symmetric ether is often inefficient for sterically hindered benzylic alcohols. The protonated alcohol must be attacked by a second, neutral alcohol molecule. The steric bulk on both the electrophile and the nucleophile makes this Sₙ2-like step highly unfavorable. Furthermore, under strong acidic conditions and heat, elimination to form a styrene derivative can become a competitive and often favored side reaction.[10][11]

Solutions & Optimization Strategies:

  • Use a Specialized Catalyst: Modern catalytic methods offer milder and more efficient alternatives to strong protic acids.

    • Zirconium Catalysis: Commercially available zirconium complexes, such as Zr(Cp)₂(CF₃SO₃)₂·THF, have been shown to catalyze the direct substitution of alcohols, including the formation of sterically hindered ethers, under relatively mild conditions and without the need for stringent dehydration techniques.[12]

    • Iron Catalysis: Simple iron chlorides (FeCl₂/FeCl₃) can also effectively catalyze the homo-etherification of benzyl alcohols in green solvents like propylene carbonate.[13]

  • Two-Step Williamson Synthesis: While also challenging, a Williamson ether synthesis provides more control.

    • Step 1 (Alkoxide Formation): Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to completely deprotonate the alcohol to its corresponding alkoxide.

    • Step 2 (Alkylation): Convert a separate portion of the alcohol to its benzylic bromide or chloride (e.g., using PBr₃ or SOCl₂) and then add this electrophile to the pre-formed alkoxide solution.

Troubleshooting Flowchart for Low Reaction Yields

G start Low Yield with (3,5-Diethylphenyl)methanol cause1 Is the reaction an Esterification/Acylation? start->cause1 Yes cause2 Is the reaction a Mitsunobu reaction? start->cause2 Yes cause3 Is the reaction an Etherification? start->cause3 Yes sol1a Increase Reagent Reactivity (Acid Chloride/Anhydride) cause1->sol1a sol1b Use a Powerful Catalyst (e.g., 1-Methylimidazole, Bi(OTf)3) cause1->sol1b sol1c Activate Carboxylic Acid (EDC/HOBt) cause1->sol1c sol2a Use More Acidic Pronucleophile (4-Nitrobenzoic Acid) cause2->sol2a sol2b Apply Non-Conventional Energy (Sonication at High Conc.) cause2->sol2b sol3a Use Modern Lewis Acid Catalyst (e.g., Zr or Fe based) cause3->sol3a sol3b Perform Two-Step Williamson Synthesis cause3->sol3b

Caption: Troubleshooting workflow for low-yield reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What specific structural features make (3,5-Diethylphenyl)methanol "sterically hindered"?

The steric hindrance of (3,5-Diethylphenyl)methanol arises from the two ethyl groups positioned on the benzene ring at carbons 3 and 5, relative to the CH₂OH group at position 1. While not directly adjacent (ortho), these meta-positioned alkyl groups restrict the conformational freedom of the benzylic rotor. More importantly, they create a "pocket" or "cleft" around the hydroxyl group, physically obstructing the trajectory that a reacting molecule must take to access the oxygen or the adjacent benzylic carbon. This effect is particularly pronounced in transition states that require a specific angle of approach, such as the backside attack in an Sₙ2 reaction.[14][15]

Q2: How do I choose the right catalyst for acylating this alcohol? My substrate has other acid-sensitive functional groups.

Choosing the correct catalyst is paramount when dealing with multifunctional, sterically hindered molecules. The decision depends primarily on the stability of your substrate.

Catalyst Selection Workflow for Acylation

G start Select Acylation Catalyst for (3,5-Diethylphenyl)methanol q1 Is the substrate acid-sensitive? start->q1 cat_nucleophilic Use Nucleophilic Catalyst System (Conditions are neutral to basic) q1->cat_nucleophilic Yes cat_lewis Lewis Acid Catalyst is an Option (Conditions are acidic) q1->cat_lewis No rec_nuc1 1-Methylimidazole (MI) + Acid Anhydride + Et3N (Cost-effective, low toxicity) cat_nucleophilic->rec_nuc1 rec_nuc2 DMAP + Acid Anhydride + Et3N (Classic, highly effective) cat_nucleophilic->rec_nuc2 rec_lewis1 Bi(OTf)3 or Sc(OTf)3 + Acid Anhydride (Extremely powerful, good for very hindered systems) cat_lewis->rec_lewis1

Caption: Decision workflow for selecting an acylation catalyst.

  • If your substrate is acid-sensitive (e.g., contains acetals, silyl ethers like TBS, or other acid-labile protecting groups), you must avoid Lewis acid catalysts.[3] The best choice is a nucleophilic catalyst like 1-methylimidazole or DMAP , which operate under neutral or slightly basic conditions.[3][4]

  • If your substrate is robust and acid-tolerant , a powerful Lewis acid like Bi(OTf)₃ can be extremely effective, often driving sluggish reactions to completion where other methods fail.[5]

Q3: Are there protecting groups that are easier to install on this hindered alcohol?

Yes, the ease of installation for protecting groups is directly related to their steric bulk. For a hindered alcohol like (3,5-Diethylphenyl)methanol, you should start with the least sterically demanding protecting groups.

Protecting GroupReagent ExampleRelative Steric BulkEase of Installation on Hindered Alcohols
TMS (Trimethylsilyl)TMS-Cl, HMDSSmallEasiest
TES (Triethylsilyl)TES-ClMediumModerate
MOM (Methoxymethyl)MOM-ClMediumModerate (Requires strong base like NaH)
THP (Tetrahydropyranyl)DHP, p-TsOHMedium-LargeCan be difficult and slow[16]
TBS/TBDMS TBS-ClLargeDifficult
TIPS (Triisopropylsilyl)TIPS-ClVery LargeVery Difficult / Fails
Trityl (Tr) Tr-ClVery LargeGenerally selective for primary, unhindered alcohols[17]

Recommendation: Start with a trimethylsilyl (TMS) group if its lability is acceptable for your subsequent steps. If greater stability is needed, triethylsilyl (TES) is a good compromise between stability and ease of installation.[17][18] For acetal-type protection, MOM ether formation is generally more reliable than THP ether formation for hindered systems.[17]

Q4: Can I perform a kinetic resolution on racemic (3,5-Diethylphenyl)methanol?

Yes, absolutely. The steric hindrance that makes reactions difficult is precisely the feature that enables successful kinetic resolutions. In a kinetic resolution, a chiral catalyst or enzyme reacts at a different rate with each enantiomer of a racemic mixture.[19] The bulky nature of the (3,5-diethylphenyl) group creates a well-defined stereochemical environment that a chiral catalyst can differentiate effectively.

Potential Strategies:

  • Enzymatic Acylation: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted.[20][21] You can screen various lipases (e.g., Lipase B from Candida antarctica) with an acyl donor (e.g., vinyl acetate).

  • Chiral Acylation Catalysts: N-heterocyclic carbenes (NHCs) and other chiral organocatalysts have been developed for the kinetic resolution of secondary alcohols via acylation.[21]

  • Oxidative Kinetic Resolution: Chiral catalysts can be used to selectively oxidize one enantiomer to the corresponding aldehyde, again leaving the unreacted enantiomeric alcohol in high enantiomeric excess.

Q5: What are the most likely side reactions when forcing reactions with this substrate using high heat or strong acids?

Forcing conditions should always be a last resort due to the potential for side reactions.

  • Elimination (Dehydration): Under strong acid and heat, the benzylic alcohol can be protonated, lose water to form a benzylic carbocation, and then eliminate a proton to form 3,5-diethylstyrene .[10][11]

  • Dimerization (Ether Formation): As discussed in the troubleshooting guide, self-condensation to form the bis(3,5-diethylphenyl)methyl ether can occur, though it is also sterically disfavored.[13] This is more likely under slightly less harsh conditions than elimination.

References

  • Dodge, J. A., & Nissen, J. S. (2003). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 80, 194. [Link]

  • Du, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6692. [Link]

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3,5-Diethylphenyl)methanol

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (3,5-Diethylphenyl)methanol, grounding every step in established safety protocols and regulatory standards. The principles outlined here are designed to create a self-validating system of waste management, ensuring compliance and safety.

Section 1: The Principle of Waste Characterization

Before any disposal action is taken, the fundamental first step is to characterize the waste. In a certified laboratory environment, all chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1]

(3,5-Diethylphenyl)methanol (CAS No. 1197-34-8) is not a commonly listed waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Therefore, we must assess it based on its characteristics. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

Based on these properties, the waste is considered hazardous due to Toxicity . A comprehensive review of the Safety Data Sheet (SDS) is mandatory to determine other potential characteristics, such as Ignitability (based on its flash point), which would further solidify its classification as hazardous waste.[5][6]

Parameter (3,5-Diethylphenyl)methanol Assessment Regulatory Implication
GHS Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant.[4]Indicates inherent toxicity.
RCRA Characteristic Toxicity . Other characteristics like Ignitability must be confirmed via SDS.The material must be managed as regulated hazardous waste under RCRA Subtitle C.[2]
Prohibited Disposal Drain and regular trash disposal are strictly forbidden.[7][8]Prevents contamination of waterways and municipal waste streams, and avoids potential reactions.
Required Disposal Collection for chemical waste pickup by a licensed disposal company.[5][9][10]Ensures cradle-to-grave management as required by federal law.[2]

Section 2: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for safely accumulating and disposing of (3,5-Diethylphenyl)methanol waste.

Experimental Protocol: Waste Accumulation and Disposal
  • Personal Protective Equipment (PPE) Confirmation:

    • Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

      • ANSI-approved safety glasses or chemical splash goggles.

      • A properly fitted lab coat, fully buttoned.

      • Chemically resistant gloves (consult a glove compatibility chart for suitability with aromatic alcohols).

  • Waste Container Selection and Preparation:

    • Select a waste container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often the best choice.[1]

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof screw cap. Parafilm and stoppers are not acceptable for sealing waste containers.[8]

    • Affix a "Hazardous Waste" label provided by your institution's EHS department before adding any waste.[1]

  • Labeling and Identification:

    • Using a permanent marker, fill out the hazardous waste label completely.

    • Write the full, unabbreviated chemical name: "(3,5-Diethylphenyl)methanol" . Do not use chemical formulas or abbreviations.[8]

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Record the date you first add waste to the container (the "accumulation start date").[8]

  • Waste Accumulation and Storage:

    • Add the (3,5-Diethylphenyl)methanol waste to the prepared container.

    • Keep the container securely closed at all times, except when actively adding waste.[1][5][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The SAA must be under the control of the laboratory personnel.

    • Ensure the waste container is placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents or acids.

  • Requesting Final Disposal:

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[8]

    • Once the container is full, or if it has been accumulating for the maximum time allowed by your institution (typically 6-9 months), arrange for disposal.[8]

    • Follow your institution's specific procedure to request a waste pickup from the EHS department. EHS will then manage the transport and final disposal through a licensed hazardous waste facility.[11]

Diagram: Chemical Waste Disposal Workflow

G cluster_lab In the Laboratory cluster_ehs EHS & Licensed Facility Responsibility gen_waste Generate (3,5-Diethylphenyl)methanol Waste characterize Step 1: Characterize Waste (Consult SDS) Is it Hazardous? gen_waste->characterize yes_path YES (Toxic, Irritant) no_path NO collect Step 2: Collect in Labeled, Compatible Container yes_path->collect drain Prohibited: Drain Disposal no_path->drain trash Prohibited: Trash Disposal no_path->trash store Step 3: Store in Satellite Accumulation Area (SAA) with Secondary Containment collect->store request_pickup Step 4: Request Pickup from EHS Department store->request_pickup ehs_pickup EHS Transports Waste to Central Accumulation Area request_pickup->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

Section 3: Emergency Procedures and Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (<100 mL): If you are trained and have the appropriate spill kit, you may clean it up. Ensure the area is well-ventilated. Absorb the spill with a chemical absorbent material. Collect the contaminated absorbent in a sealed, labeled hazardous waste container.

  • Large Spills (>100 mL): Evacuate the immediate area. Alert personnel nearby and notify your supervisor. Contact your institution's EHS or emergency response number immediately for assistance.[12]

By adhering to this structured and well-documented disposal framework, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental responsibility.

References

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source: University of Pennsylvania URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Chemical Waste Source: USC Environmental Health & Safety URL: [Link]

  • Title: Laboratory Waste Disposal Safety Protocols Source: National Science Teaching Association (NSTA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL: [Link]

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  • Title: Chemical Properties of Phenol, 3,5-diethyl- (CAS 1197-34-8) Source: Cheméo URL: [Link]

  • Title: RCRA Listed Hazardous Waste Source: California Department of Toxic Substances Control URL: [Link]

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